3-(2-bromophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-bromophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide is an organic compound that features a bromophenyl group and a triazole ring
Scientific Research Applications
3-(2-bromophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne.
Bromophenyl Group Introduction: The bromophenyl group is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Amide Bond Formation: The final step involves coupling the bromophenyl group with the triazole ring through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.
Coupling Reactions: The triazole ring can participate in coupling reactions with various electrophiles to form new C-C or C-N bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, thiols, or amines in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like Pd(PPh3)4 and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation with hydrogen peroxide would yield a sulfoxide.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. The bromophenyl group and the triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide
- **3-(2-fluorophenyl)-N-[2-(2H-1,2,3-triazol
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[2-(triazol-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O/c14-12-4-2-1-3-11(12)5-6-13(19)15-9-10-18-16-7-8-17-18/h1-4,7-8H,5-6,9-10H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHFHGMMIWNPFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCCN2N=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.